molecular formula C15H13NO5 B2569578 2-(((Benzyloxy)carbonyl)amino)-5-hydroxybenzoic acid CAS No. 214957-88-7

2-(((Benzyloxy)carbonyl)amino)-5-hydroxybenzoic acid

Cat. No. B2569578
CAS RN: 214957-88-7
M. Wt: 287.271
InChI Key: JABAHAYGUIMUBF-UHFFFAOYSA-N
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Description

2-(((Benzyloxy)carbonyl)amino)-5-hydroxybenzoic acid is a derivative of benzyloxy and hydroxyglycine, containing functional groups of benzyl ether and hydroxyacetic acid . It is also identified as the urinary metabolite of phthalates, such as diethylhexyl phthalate (DEHP) .


Synthesis Analysis

The synthesis of this compound could potentially involve Suzuki–Miyaura (SM) cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and environmentally benign organoboron reagent . The synthesis could also involve the reactivity of potassium organotrifluoroborate salts .


Molecular Structure Analysis

The molecular formula of this compound is C10H14BNO4 . Its average mass is 223.033 Da and its monoisotopic mass is 223.101593 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 223.04 . It is a solid at room temperature . The storage temperature is recommended to be under -20°C in an inert atmosphere .

Scientific Research Applications

Safety and Hazards

This compound is classified as harmful if swallowed . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound . It should be stored in a dark place, sealed in dry, at room temperature .

properties

IUPAC Name

5-hydroxy-2-(phenylmethoxycarbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c17-11-6-7-13(12(8-11)14(18)19)16-15(20)21-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABAHAYGUIMUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((Benzyloxy)carbonyl)amino)-5-hydroxybenzoic acid

Synthesis routes and methods I

Procedure details

2-Amino-5-hydroxy-benzoic acid (3.0 g) was dissolved in a 1N aqueous solution of sodium hydroxide (50 ml), to which was added dropwise carbobenzyloxy chloride (3.5 g). The mixture was stirred for one hour at room temperature, which was neutralized with 1N hydrochloric acid, followed by extraction with ethyl acetate (100 ml). The organic layer was washed with water and dried over anhydrous sodium sulfate. The solvent was distilled under reduced pressure to leave 2-benzyloxycarbonylamino-5-hydroxybenzoic acid as blackish brown crystals (2.9 g).
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
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aqueous solution
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50 mL
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3.5 g
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Synthesis routes and methods II

Procedure details

To a mixture of 5-hydroxyanthranilic acid (50 g, 0.33 mol), sodium hydrogen carbonate (109 g, 1.3 mol) and water (200 ml) was added dropwise a solution of benzyl chloroformate (52 ml, 0.36 mol) in diethyl ether (200 ml) with stirring, and the mixture was stirred at room temperature for 3 hrs. The reaction mixture was acidified by adding conc. hydrochloric acid and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated and the obtained crystals were washed with diisopropyl ether and hexane to give 2-{[(benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid (91.6 g, yield 98%) as brown crystals.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
109 g
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reactant
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200 mL
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solvent
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52 mL
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reactant
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200 mL
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solvent
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0 (± 1) mol
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